molecular formula C12H10BrN3O3 B2573296 2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide CAS No. 1427666-91-8

2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide

Cat. No.: B2573296
CAS No.: 1427666-91-8
M. Wt: 324.134
InChI Key: FCLYQXPTFITFMZ-UHFFFAOYSA-N
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Description

2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide: is an organic compound that features a bromine atom, a nitro group, and a cyanocyclopropyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide typically involves multiple steps:

    Bromination: The starting material, 2-nitroaniline, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to yield 2-bromo-4-nitroaniline.

    Acylation: The brominated product is then subjected to acylation with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2-bromo-4-nitrophenyl)acetamide.

    Cyclopropanation: The final step involves the introduction of the cyanocyclopropyl group. This can be achieved through a cyclopropanation reaction using a suitable reagent like diazomethane and a cyanide source.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.

    Reduction: The bromine atom can be replaced by hydrogen through a reduction reaction.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Sodium hydroxide for hydroxyl substitution, sodium alkoxide for alkoxy substitution, and ammonia for amino substitution.

Major Products Formed

    Amino derivative: Formed from the reduction of the nitro group.

    Hydroxy derivative: Formed from the substitution of the bromine atom with a hydroxyl group.

    Alkoxy derivative: Formed from the substitution of the bromine atom with an alkoxy group.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile building block.

Biology and Medicine

This compound may have potential applications in medicinal chemistry as a precursor for the development of pharmaceuticals. Its structural features suggest it could be explored for antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In materials science, this compound could be used in the development of novel materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it suitable for creating functionalized materials.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential for redox activity, while the cyanocyclopropyl group could interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromo-4-nitrophenyl)acetamide: Lacks the cyanocyclopropyl group.

    2-(4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide: Lacks the bromine atom.

    2-(2-bromo-4-nitrophenyl)-N-cyclopropylacetamide: Lacks the cyano group.

Uniqueness

The uniqueness of 2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide lies in its combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O3/c13-10-6-9(16(18)19)2-1-8(10)5-11(17)15-12(7-14)3-4-12/h1-2,6H,3-5H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLYQXPTFITFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)CC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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